Comparative Potency for Human Synovial Fluid PLA2 (HSF-PLA2) Against Luffariellolide and Scalaradial
Manolide potently inhibits human synovial fluid PLA2 (HSF-PLA2) with an IC50 of 0.02 µM when using E. coli membranes as a substrate [1]. This potency is equivalent to that of scalaradial (IC50 = 0.02 µM) [2] and demonstrates a 250-fold greater potency than its direct structural analog, luffariellolide (IC50 = 5 µM), under comparable assay conditions [2].
| Evidence Dimension | Inhibitory potency against purified HSF-PLA2 |
|---|---|
| Target Compound Data | IC50 = 0.02 µM (Manolide) |
| Comparator Or Baseline | Scalaradial (IC50 = 0.02 µM); Luffariellolide (IC50 = 5 µM) |
| Quantified Difference | Manolide is equipotent to scalaradial and 250-fold more potent than its analog luffariellolide. |
| Conditions | Substrate: autoclaved [3H]-arachidonic-acid-labeled E. coli membranes; purified HSF-PLA2 enzyme. |
Why This Matters
This confirms Manolide's position among the highest-potency inhibitors of the clinically relevant human extracellular PLA2, providing a critical advantage over its less potent structural analog luffariellolide for any researcher modeling human inflammatory disease.
- [1] Jacobson PB, Marshall LA, Sung A, Jacobs RS. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide. Biochem Pharmacol. 1990 May 15;39(10):1557-64. PMID: 2337412. View Source
- [2] Glaser KB, Sung ML, Hartman DA, Lock YW, Bauer J, Walter T, Carlson RP. Cellular and topical in vivo inflammatory murine models in the evaluation of inhibitors of phospholipase A2. Skin Pharmacol. 1995;8(6):300-8. PMID: 8688196. View Source
